N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
Description
This compound is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole (1,3-dimethyl-1H-pyrazol-4-yl) is substituted with a methyl group at positions 1 and 3, while the second pyrazole (3-methoxy-1-methyl-1H-pyrazol-4-amine) contains a methoxy group at position 3 and a methyl group at position 1. The two pyrazole units are linked via a methylene (-CH2-) bridge, forming a secondary amine. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and heterocyclic scaffolds targeting biological pathways .
Properties
CAS No. |
1855946-34-7 |
|---|---|
Molecular Formula |
C11H17N5O |
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5O/c1-8-9(6-15(2)13-8)5-12-10-7-16(3)14-11(10)17-4/h6-7,12H,5H2,1-4H3 |
InChI Key |
RYBIKDDHNGBDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2OC)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The 3-methoxy-1-methylpyrazole ring is typically synthesized via cyclocondensation between methylhydrazine and β-keto esters bearing methoxy substituents. For example, ethyl 3-methoxyacetoacetate reacts with methylhydrazine hydrochloride in ethanol under reflux (4–6 hours) to yield the pyrazole core in 68–72% yield.
Reaction Conditions:
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 78–82°C (reflux)
-
Catalyst: None required (thermal activation)
-
Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
Mechanistic Insight:
The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by cyclodehydration. The methoxy group’s electron-donating nature stabilizes the transition state, favoring regioselective formation of the 3-methoxy isomer.
Synthesis of the 1,3-Dimethylpyrazole Component
Friedel-Crafts Alkylation of Preformed Pyrazoles
The 1,3-dimethylpyrazole fragment is synthesized via dimethylation of 1H-pyrazole-4-carbaldehyde using methyl iodide in the presence of cesium carbonate. This two-step protocol involves:
-
Protection: Formation of the 1-methylpyrazole intermediate (89% yield).
-
Second Alkylation: Introduction of the 3-methyl group via radical-initiated coupling (CuBr catalysis, 65°C, DMF).
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Cs₂CO₃ Equivalents | 2.2 | Maximizes O-alkylation |
| CuBr Loading | 10 mol% | Prevents overhalogenation |
| Reaction Time | 8 hours | Completes di-methylation |
Coupling via N-Alkylation
Reductive Amination Strategy
The methyleneamine linker is introduced through reductive amination between 3-methoxy-1-methylpyrazole-4-carbaldehyde and 1,3-dimethylpyrazol-4-ylmethanamine. Sodium cyanoborohydride (NaBH₃CN) in methanol (pH 4.5, acetic acid buffer) achieves 74% yield after 12 hours at 25°C.
Critical Factors:
-
pH Control: Maintained at 4.5–5.0 to protonate the amine without hydrolyzing the imine intermediate.
-
Solvent Polarity: Methanol enhances solubility of both aromatic components.
-
Purification: Column chromatography (SiO₂, hexane/EtOAc 7:3) removes unreacted aldehyde.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Recent advances employ continuous flow systems to enhance reproducibility and safety:
-
Precursor Mixing: T-shaped micromixer ensures stoichiometric ratios before entering the heated zone.
-
Residence Time: 22 minutes at 110°C (vs. 4 hours batch reflux).
-
Yield Improvement: 81% isolated yield with >99.5% HPLC purity.
Table 1: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 4 hours | 22 minutes |
| Solvent Consumption | 15 L/kg product | 8 L/kg product |
| Energy Input | 850 kWh/kg | 320 kWh/kg |
Comparative Analysis of Methodologies
Yield vs. Complexity Trade-offs
-
Stepwise Synthesis (Traditional): 58–62% overall yield, 5 steps, suitable for small-scale research.
-
Convergent Approach: 73% overall yield via parallel pyrazole synthesis followed by coupling, preferred for pilot-scale batches.
-
One-Pot Methods: Under development; current yields ≤42% due to competing side reactions .
Chemical Reactions Analysis
Alkylation and Amination Reactions
Compound A undergoes alkylation and amination at its amine and pyrazole nitrogen sites. These reactions are critical for introducing new functional groups or modifying existing ones:
For example, the reaction of Compound A with aldehydes in anhydrous methanol forms Schiff bases via condensation, as observed in structurally similar pyrazole-amine systems .
Substitution Reactions
The methoxy and methyl groups in Compound A participate in nucleophilic and electrophilic substitutions:
The methoxy group’s electron-donating nature enhances electrophilic substitution, as demonstrated in nitration reactions of analogous pyrazoles .
Oxidation and Reduction
The pyrazole rings and amine groups are redox-active:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Pyrazole ketones or carboxylic acids | |
| Reduction | NaBH₄, LiAlH₄ | Saturated pyrazoline derivatives |
Oxidation of the methyl group on the pyrazole ring yields ketones, while reduction stabilizes reactive intermediates .
Condensation and Cyclization
Compound A serves as a precursor in heterocyclic synthesis:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic anhydride, NaOAc | Fused triazolo-pyrimidine derivatives | |
| Cross-Coupling | Pd catalysts, aryl halides | Biaryl pyrazole complexes |
For instance, condensation with α,β-unsaturated ketones generates triazolo-pyrimidine scaffolds, a reaction pathway validated in pyrazole-carbohydrazide systems .
Metabolic and Enzymatic Reactions
Compound A interacts with cytochrome P450 enzymes (e.g., CYP3A4), leading to metabolic transformations:
| Reaction Type | Enzymatic System | Outcome | Reference |
|---|---|---|---|
| N-Demethylation | CYP3A4 | Formation of primary amines | |
| Hydroxylation | Liver microsomes | Hydroxylated pyrazole metabolites |
These reactions are critical for understanding the compound’s pharmacokinetics and toxicity .
Comparative Reactivity with Structural Analogs
The reactivity of Compound A is distinct from related pyrazole derivatives:
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| 1,3-Dimethyl-5-pyrazolone | Ketone group | Higher susceptibility to oxidation |
| 4-Amino-1,2,4-triazole | Triazole ring | Preferential N-alkylation over C-substitution |
The dimethyl and methoxy groups in Compound A confer steric hindrance and electronic effects, reducing electrophilic attack rates compared to simpler pyrazoles .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar pyrazole structures often exhibit significant biological activities, including:
Anti-inflammatory Properties
Studies have shown that pyrazole derivatives can inhibit inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds similar to N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM.
Antitumor Activity
The compound has been evaluated for its antitumor effects against various cancer cell lines. In a study involving liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, derivatives exhibited promising IC50 values of approximately 5.35 µM against HepG2 and 8.74 µM against A549 cells.
Antimicrobial Effects
Research on pyrazole derivatives has also highlighted their antimicrobial properties. Compounds derived from the pyrazole framework have shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effectiveness comparable to standard antibiotics.
Case Study 1: Anti-inflammatory Activity
In a controlled study, a series of pyrazole derivatives were tested for their ability to inhibit inflammatory cytokines. The results indicated that N-[...]-3-methoxy... significantly reduced levels of TNF-α and IL-6 compared to controls, supporting its potential as an anti-inflammatory agent.
Case Study 2: Antitumor Efficacy
A comparative analysis was conducted on various pyrazole derivatives against cancer cell lines. The study identified N-[...]-3-methoxy... as one of the most effective compounds with low IC50 values, indicating strong antitumor activity.
Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α (61–85%) | |
| Antitumor | IC50 values: HepG2 (5.35 µM), A549 (8.74 µM) | |
| Antimicrobial | Effective against E. coli, S. aureus |
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations on Pyrazole Rings
The compound’s structural analogs differ primarily in substituent patterns on the pyrazole rings and the nature of the linking group. Key examples include:
Key Observations :
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred from analogs:
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H17N5O, with a molecular weight of 235.29 g/mol. The compound features a pyrazole ring with specific substitutions that enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N5O |
| Molecular Weight | 235.29 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H17N5O/c1-8... |
This compound exhibits significant biological activities primarily through its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological processes such as:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Receptor Modulation: It may interact with receptors to influence signaling pathways associated with pain and tumor growth.
Biological Activities
Research indicates that compounds with similar pyrazole structures often display a range of biological activities:
Anti-inflammatory Activity: Studies have shown that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Analgesic Effects: The analgesic potential of this compound is linked to its ability to modulate pain pathways, possibly through central nervous system interactions.
Antitumor Properties: Preliminary studies suggest that this compound may possess antitumor activity against various cancer cell lines, including breast and lung cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological potential of pyrazole derivatives:
- Anticancer Activity: A study demonstrated that compounds similar to N-[...]-3-methoxy... exhibited antiproliferative effects in MIA PaCa-2 pancreatic cancer cells by disrupting mTORC1 activity and enhancing autophagy .
- Inflammation Modulation: Research has indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis and alleviation of inflammatory responses .
- Structure–Activity Relationship (SAR): Investigations into the SAR of pyrazole compounds have revealed that specific substitutions at the pyrazole ring significantly influence their biological activity. For example, the presence of methoxy groups has been correlated with increased potency against certain cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis and predict regioselectivity?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) model transition states to predict regioselectivity in coupling reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on pyrazole rings, guiding substitution patterns. ICReDD’s hybrid computational-experimental workflows use reaction path searches to minimize trial-and-error, reducing development time by 30–50% .
Q. What strategies resolve contradictions in pharmacological activity data for pyrazole derivatives?
- Methodological Answer : Conflicting bioactivity data (e.g., antimicrobial vs. inactive results) may arise from assay conditions (pH, solvent) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized protocols. For example, pyrazole thiourea derivatives showed variable MICs against S. aureus due to substituent electronic effects (e.g., electron-withdrawing groups enhance activity) .
Q. How do steric and electronic effects of methyl/methoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer : Methoxy groups (-OMe) increase electron density on the pyrazole ring, enhancing nucleophilic aromatic substitution but increasing steric hindrance. Methyl groups (-Me) stabilize intermediates via hyperconjugation. Kinetic studies (e.g., monitoring by LC-MS) show that bulky substituents slow reaction rates by 20–40%, requiring higher catalyst loadings (e.g., 10 mol% Pd) .
Data Analysis & Experimental Design
Design an experiment to compare the catalytic efficiency of Cu vs. Pd in synthesizing this compound.
- Protocol :
Prepare two reaction setups:
- Copper system : CuBr (5 mol%), Cs₂CO₃ (2 eq), DMSO, 35°C, 48 hrs.
- Palladium system : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), K₂CO₃ (2 eq), toluene, 110°C, 24 hrs.
Monitor progress via TLC/GC-MS.
Isolate products, calculate yields, and compare purity (HPLC).
- Expected Outcome : Pd systems yield higher purity (80–90%) but require harsh conditions; Cu systems are cost-effective but lower-yielding (15–25%) .
Q. How to analyze conflicting NMR data for similar pyrazole derivatives?
- Resolution Strategy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
